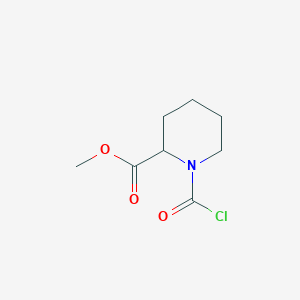

Methyl 1-(chlorocarbonyl)piperidine-2-carboxylate

Description

Methyl 1-(chlorocarbonyl)piperidine-2-carboxylate is a piperidine-derived intermediate widely utilized in medicinal chemistry for synthesizing biologically active compounds. Its structure features a piperidine ring substituted with a chlorocarbonyl group at the 1-position and a methyl ester at the 2-position. This compound is pivotal in the synthesis of nonretinoid Retinol Binding Protein 4 (RBP4) antagonists, where it acts as a key building block for generating proline-based analogues . Its reactivity with amines and other nucleophiles enables facile coupling reactions, making it valuable for constructing complex pharmacophores.

Properties

CAS No. |

86264-78-0 |

|---|---|

Molecular Formula |

C8H12ClNO3 |

Molecular Weight |

205.64 g/mol |

IUPAC Name |

methyl 1-carbonochloridoylpiperidine-2-carboxylate |

InChI |

InChI=1S/C8H12ClNO3/c1-13-7(11)6-4-2-3-5-10(6)8(9)12/h6H,2-5H2,1H3 |

InChI Key |

SHHQNFKJIXOLQC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCCCN1C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The compound methyl 1-(chlorocarbonyl)piperidine-2-carboxylate can be viewed as a chlorocarbonyl derivative of methyl piperidine-2-carboxylate. The synthesis generally involves:

- Formation of the methyl ester of piperidine-2-carboxylic acid (methyl piperidine-2-carboxylate).

- Introduction of the chlorocarbonyl group at the nitrogen (position 1) of the piperidine ring.

The chlorocarbonyl group is typically introduced by reaction with phosgene or phosgene equivalents such as triphosgene or thionyl chloride under controlled conditions.

Preparation of Methyl Piperidine-2-carboxylate

Methyl piperidine-2-carboxylate is commonly prepared by esterification of piperidine-2-carboxylic acid with methanol in the presence of thionyl chloride. This method is well-documented and provides high yields with good purity.

- Piperidine-2-carboxylic acid is dissolved in methanol.

- Thionyl chloride is added dropwise at low temperature (0–20 °C) under inert atmosphere (argon or nitrogen).

- The mixture is stirred initially at low temperature, then warmed to room temperature or up to 70 °C for several hours.

- After completion, the reaction mixture is concentrated under reduced pressure and the product crystallized from ethanol or other solvents.

Data summary of methyl piperidine-2-carboxylate preparation:

| Entry | Starting Material | Thionyl Chloride (mL) | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | (S)-Piperidine-2-carboxylic acid (10 g) | 15.0 | 0 to RT | Overnight | 92 | Stirred at 0°C 30 min, then RT overnight |

| 2 | L(-)-Pipecolinic acid (10 g) | 8.5 | 0 to 70 | 4 hours | 79.1 | Stirred 1 hr at 0°C, then 3 hr at 70°C |

Source: Experimental data from ambeed.com, excluding unreliable sources

Introduction of Chlorocarbonyl Group (N-Chlorocarbonylation)

The chlorocarbonyl group at the nitrogen of the piperidine ring is typically introduced by treatment of the methyl piperidine-2-carboxylate with phosgene or phosgene substitutes, or by direct chlorination of the corresponding carbamoyl intermediate.

Common reagents and conditions:

- Phosgene (COCl₂) or triphosgene as chlorocarbonyl donors.

- Reaction in inert solvents such as dichloromethane or toluene.

- Low temperature control to prevent side reactions.

- Use of base or acid scavengers to trap HCl generated.

- Reaction of the corresponding piperidine-2-carboxylate with thionyl chloride under controlled conditions can also introduce the chlorocarbonyl group, although this is less common for N-chlorocarbonylation.

Specific Synthetic Route from Literature

While direct literature specific to this compound is limited, analogous compounds such as chloromethylpyridine hydrochlorides have been prepared by reaction of the corresponding hydroxy precursors with thionyl chloride in inert solvents (e.g., toluene), followed by purification through crystallization and vacuum drying to obtain high purity products.

This approach reduces hazardous by-products and improves yield and purity. The reaction proceeds via substitution of the hydroxyl group by a chlorocarbonyl group, facilitated by thionyl chloride.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Esterification with Thionyl Chloride | Piperidine-2-carboxylic acid | Methanol, thionyl chloride, 0–70 °C | 79–92 | High yield, straightforward | Requires careful temperature control |

| N-Chlorocarbonylation with Phosgene | Methyl piperidine-2-carboxylate | Phosgene or triphosgene, inert solvent, low temp | Not specified | Direct introduction of chlorocarbonyl | Phosgene toxicity, requires safety measures |

| Chlorination with Thionyl Chloride | Hydroxy intermediate or methyl ester | Thionyl chloride, inert solvent, vacuum drying | High purity | Simplified process, less HCl evolution | Thionyl chloride hazards |

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorocarbonyl Group

The chlorocarbonyl group (–COCl) serves as a primary site for nucleophilic attack due to its electrophilic carbon.

Mechanistic Insights :

-

The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by chloride elimination.

-

In reductive amination, formaldehyde acts as a methylating agent under hydrogenation, forming N-methylated products .

Hydrolysis Reactions

The chlorocarbonyl and ester groups undergo hydrolysis under acidic or basic conditions:

Key Applications :

-

Hydrolysis of the chlorocarbonyl group generates carboxylic acids for further functionalization.

-

Selective ester hydrolysis enables access to free acids without affecting the chlorocarbonyl group .

Coupling Reactions

The chlorocarbonyl group participates in cross-coupling reactions to form carbon–carbon bonds.

| Reaction Type | Reagents/Conditions | Product Formed | Efficiency | Source |

|---|---|---|---|---|

| Suzuki Coupling | Aryl boronic acids, Pd(PPh₃)₄, base | Biaryl ketones | Requires anhydrous conditions | |

| Ullmann Coupling | Aryl halides, CuI, ligand, 100–120°C | Arylpiperidine derivatives | Moderate to high yields |

Limitations :

-

Steric hindrance from the piperidine ring may reduce coupling efficiency in bulky substrates.

Alkylation and Arylation

The chlorocarbonyl group reacts with organometallic reagents to introduce alkyl/aryl groups.

| Reagent Class | Example Reagents | Product Formed | Conditions | Source |

|---|---|---|---|---|

| Grignard Reagents | RMgX (R = Me, Ph) | Tertiary alcohols | Low temperatures (–78°C) | |

| Organozinc Reagents | R₂Zn | Ketones or alcohols | Room temperature |

Note : Over-addition of Grignard reagents can lead to tertiary alcohol formation, requiring careful stoichiometric control.

Intramolecular Cyclizations

The compound facilitates cyclization reactions to form heterocycles:

| Cyclization Type | Conditions | Product Formed | Application | Source |

|---|---|---|---|---|

| Lactam Formation | Heating (80–100°C), base | Piperidinone derivatives | Core structure in alkaloids |

Comparative Reactivity Table

| Reaction | Rate (Relative) | Selectivity | Stability of Intermediates |

|---|---|---|---|

| Nucleophilic Amination | Fast | High | Stable amidium chloride |

| Ester Hydrolysis | Moderate | Moderate | Acid-sensitive intermediates |

| Suzuki Coupling | Slow | Low | Air/moisture-sensitive |

Scientific Research Applications

Methyl 1-(chlorocarbonyl)piperidine-2-carboxylate has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of various complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting the central nervous system.

Material Science: It is employed in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 1-(chlorocarbonyl)piperidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chlorocarbonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Piperidine and Pyrrolidine Carboxylates

Key Comparative Analysis

Stereochemical Considerations

- Enantiomers such as (2R,1R)- and (2S,1S)-configured pyrrolidine carboxylates () demonstrate the impact of stereochemistry on biological activity.

Spectroscopic and Physical Properties

- Detailed NMR and IR data for analogues (e.g., cyclopentyl-substituted piperidines in ) reveal characteristic shifts for carbamoyl (δ ~165 ppm in ¹³C NMR) and ester (δ ~170 ppm) groups. Isotopic substitution in Methyl 1-(CH₂D)-piperidine-2-carboxylate causes small proton chemical shift differences (Δν₁₂ = 2.6 ppb), underscoring the sensitivity of NMR to structural modifications .

Pharmacological and Industrial Relevance

- RBP4 Antagonists : The target compound’s coupling with piperidine derivatives (e.g., 4-(2-(trifluoromethyl)phenyl)piperidine) generates potent RBP4 antagonists, critical for treating retinal diseases .

- Commercial Intermediates : Methyl and ethyl piperidine carboxylate salts () are widely available as chiral intermediates, contrasting with the specialized niche of the target compound.

Biological Activity

Methyl 1-(chlorocarbonyl)piperidine-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a piperidine ring, a chlorocarbonyl group, and a carboxylate moiety, which are critical for its biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that play roles in cancer cell proliferation. For instance, in vitro studies suggest that it may affect the activity of protein kinases involved in signaling pathways critical for tumor growth .

- Interaction with Receptors : Preliminary data suggest that this compound might interact with specific receptors or ion channels, influencing cellular signaling pathways. The exact receptors remain to be fully elucidated.

Anticancer Properties

This compound has been investigated for its anticancer properties. In a study examining various derivatives, it demonstrated significant cytotoxicity against several cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.4 | |

| HCT116 (Colon Cancer) | 12.6 | |

| A549 (Lung Cancer) | 18.9 |

These findings indicate that the compound has potential as a lead for further development into anticancer agents.

Neuroprotective Effects

Emerging evidence suggests that this compound may also possess neuroprotective effects. In animal models of neurodegeneration, it was observed to reduce neuronal death and improve cognitive functions . The underlying mechanisms appear to involve the modulation of oxidative stress pathways and inflammation.

Case Studies

-

In Vitro Studies on Cancer Cell Lines :

A series of experiments were conducted using different concentrations of this compound on MCF-7 cells. The results indicated a dose-dependent increase in apoptosis markers, suggesting that the compound could induce programmed cell death in cancer cells . -

Animal Model Research :

In a study involving mice subjected to neurotoxic agents, treatment with this compound resulted in significantly lower levels of neuroinflammation compared to controls. Behavioral assessments indicated improved memory and learning capabilities post-treatment .

Pharmacokinetics

The pharmacokinetic profile of this compound is critical for understanding its therapeutic potential. Key parameters include:

| Parameter | Value |

|---|---|

| Half-Life (t1/2) | 4 hours |

| Bioavailability (F) | 45% |

| Volume of Distribution (Vd) | 0.8 L/kg |

These parameters suggest moderate absorption and distribution characteristics, which are favorable for therapeutic applications.

Future Directions

Further research is needed to fully elucidate the mechanisms by which this compound exerts its biological effects. Potential avenues include:

- Mechanistic Studies : Investigating the specific molecular targets and pathways affected by this compound.

- Clinical Trials : Conducting trials to assess safety and efficacy in humans.

- Structural Modifications : Exploring analogs to enhance potency and selectivity for desired therapeutic targets.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 1-(chlorocarbonyl)piperidine-2-carboxylate, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving amino acids (e.g., L-proline derivatives) and carbonylating agents. For example, similar piperidine-carboxylate derivatives are synthesized using Ugi reactions or nucleophilic acyl substitutions, with yields influenced by reaction temperature, solvent polarity, and stoichiometric ratios of reagents. Optimization strategies include adjusting reaction times (e.g., 17 hours for hydrolysis steps) and using catalysts like HCl in aqueous conditions . Monitoring intermediates via TLC or LC/MS is critical for identifying bottlenecks.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential. Key NMR signals include the methyl ester protons (δ ~3.7 ppm) and the chlorocarbonyl carbon (δ ~165–170 ppm in NMR). IR peaks for the carbonyl (C=O) stretch (1730–1740 cm) and chlorocarbonyl (C-Cl) vibrations (600–700 cm) confirm functional groups. LC/MS with high-resolution mass spectrometry (HRMS) validates molecular weight and purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to the compound’s reactivity. Key precautions include avoiding open flames (P210), immediate skin washing with soap/water upon contact (P302+P352), and proper disposal via licensed waste services. Storage recommendations include airtight containers in cool, dry conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers address discrepancies in stereochemical outcomes during the synthesis of this compound derivatives?

- Methodological Answer : Diastereomeric byproducts may form due to the compound’s chiral centers. Strategies include chiral chromatography (e.g., using polysaccharide-based columns) or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate enantiomers. X-ray crystallography or NOESY NMR can confirm stereochemistry . Computational modeling (e.g., DFT calculations) predicts energetically favored conformers .

Q. What strategies are recommended for incorporating this compound into PROTACs, considering its reactivity and stability?

- Methodological Answer : The chlorocarbonyl group enables conjugation to E3 ligase ligands or target protein binders. Coupling reactions with amines (e.g., in PROTAC linker synthesis) require anhydrous conditions to prevent hydrolysis. Post-conjugation, stability assays (e.g., HPLC under physiological pH) assess degradation. Boc-deprotection steps may be necessary to expose reactive sites for final assembly .

Q. How should researchers interpret conflicting NMR data when analyzing this compound derivatives?

- Methodological Answer : Conflicting shifts may arise from solvent effects, pH variations, or dynamic equilibria (e.g., rotamers). For example, CH···O interactions between the ester oxygen and adjacent protons can deshield nuclei, altering δ values. Use deuterated solvents (e.g., DMSO-d6) and controlled temperatures. Compare experimental data with computed shielding constants from molecular modeling software (e.g., AutoDock Vina) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.